molecular formula C5H6BrN3O B1610907 5-Bromo-6-methoxypyrimidin-4-amine CAS No. 54928-24-4

5-Bromo-6-methoxypyrimidin-4-amine

Cat. No.: B1610907
CAS No.: 54928-24-4
M. Wt: 204.02 g/mol
InChI Key: QDQKEWDGCRZSTA-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxypyrimidin-4-amine is an organic compound with the molecular formula C5H6BrN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and an amino group at the 4th position of the pyrimidine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxypyrimidin-4-amine typically involves the bromination of 6-methoxypyrimidin-4-amine. One common method is the reaction of 6-methoxypyrimidin-4-amine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxypyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.

    Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2) or palladium on carbon (Pd/C), are commonly used in coupling reactions, along with bases like potassium phosphate (K3PO4) and solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

5-Bromo-6-methoxypyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxypyrimidin-4-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the bromine and methoxy groups can enhance its binding affinity and selectivity for specific molecular targets. The compound may also interact with nucleic acids, proteins, or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxypyrimidin-4-amine: Similar structure but with the methoxy group at the 2nd position.

    6-Bromo-5-methoxypyrimidin-4-amine: Similar structure but with the bromine and methoxy groups swapped.

    5-Chloro-6-methoxypyrimidin-4-amine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-Bromo-6-methoxypyrimidin-4-amine is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and binding properties. This unique arrangement can result in different chemical and biological activities compared to its similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-6-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQKEWDGCRZSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499199
Record name 5-Bromo-6-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54928-24-4
Record name 5-Bromo-6-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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